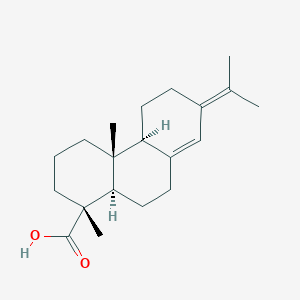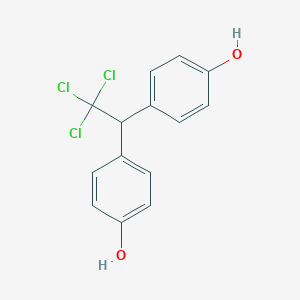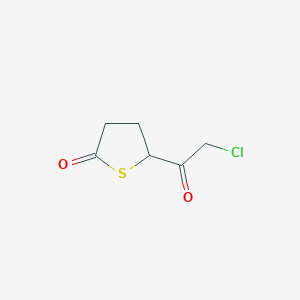
5-(2-Chloroacetyl)thiolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroacetyl)thiolan-2-one, commonly known as CTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a thiolactone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of CTC is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. CTC has been shown to inhibit the growth of various bacteria, fungi, and viruses by disrupting their metabolic processes.
Biochemische Und Physiologische Effekte
CTC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses, making it a potential antimicrobial agent. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CTC in lab experiments include its high potency and specificity, making it a useful tool for studying various biological processes. However, the limitations of using CTC include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on CTC. One area of focus could be the development of new antimicrobial agents based on the structure of CTC. Additionally, further research could be done to better understand the mechanism of action of CTC and its potential therapeutic applications. Finally, research could be done to optimize the synthesis method of CTC to produce higher yields with minimal impurities.
Conclusion:
In conclusion, CTC is a thiolactone derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. CTC has potential applications as an antimicrobial, anti-inflammatory, and anticancer agent, making it a promising candidate for further research.
Synthesemethoden
CTC can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with thiourea, the reaction of 2-chloroacetyl chloride with thiolactic acid, and the reaction of 2-chloroacetyl chloride with thioacetic acid. These methods have been optimized to produce high yields of CTC with minimal impurities.
Wissenschaftliche Forschungsanwendungen
CTC has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
142079-24-1 |
|---|---|
Produktname |
5-(2-Chloroacetyl)thiolan-2-one |
Molekularformel |
C6H7ClO2S |
Molekulargewicht |
178.64 g/mol |
IUPAC-Name |
5-(2-chloroacetyl)thiolan-2-one |
InChI |
InChI=1S/C6H7ClO2S/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2 |
InChI-Schlüssel |
HIDKZLZILRDHNZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)SC1C(=O)CCl |
Kanonische SMILES |
C1CC(=O)SC1C(=O)CCl |
Synonyme |
2(3H)-Thiophenone, 5-(chloroacetyl)dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



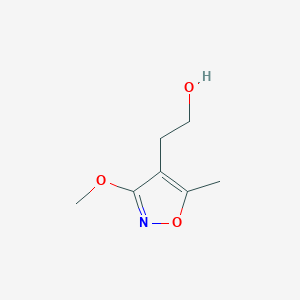

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
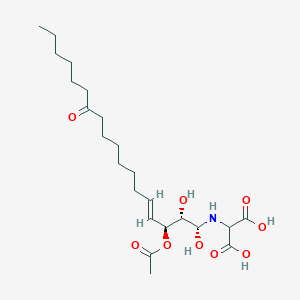
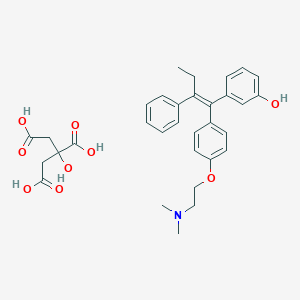
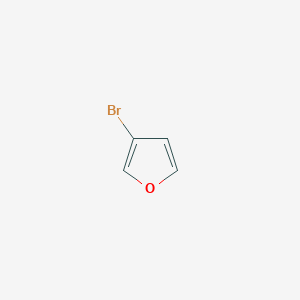
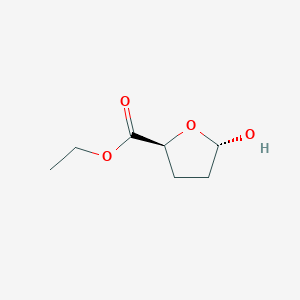
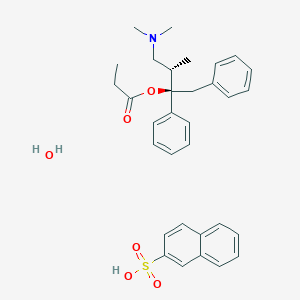
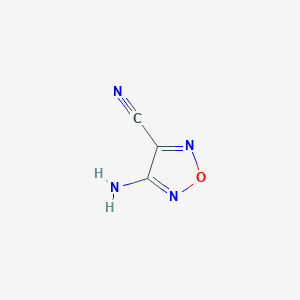
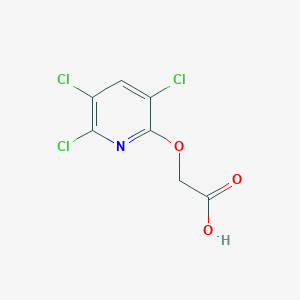
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)
